molecular formula C11H9Br2NO B8489065 2-Bromo-1-(quinolin-6-yl)ethanone hydrobromide

2-Bromo-1-(quinolin-6-yl)ethanone hydrobromide

Cat. No. B8489065
M. Wt: 331.00 g/mol
InChI Key: NJJQCTHXGJVSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(quinolin-6-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C11H9Br2NO and its molecular weight is 331.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(quinolin-6-yl)ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(quinolin-6-yl)ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-(quinolin-6-yl)ethanone hydrobromide

Molecular Formula

C11H9Br2NO

Molecular Weight

331.00 g/mol

IUPAC Name

2-bromo-1-quinolin-6-ylethanone;hydrobromide

InChI

InChI=1S/C11H8BrNO.BrH/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10;/h1-6H,7H2;1H

InChI Key

NJJQCTHXGJVSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL RB flask was charged with 1-(quinolin-6-yl)ethanone (3.82 g, 22.3 mmol) and 30% HBr/AcOH (45.0 ml). Bromine (1.14 ml, 22.1 mmol) was added slowly. This was stirred at room temperature for 4 hours, at which point full conversion to product (with a small amount of dibrominated side product) was observed. The reaction mixture was filtered and the solid was washed with Et2O to give 2-bromo-1-(quinolin-6-yl)ethanone hydrobromide (5.6359 g, 76.3% yield). The compound was used in the next step without further purification.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two

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